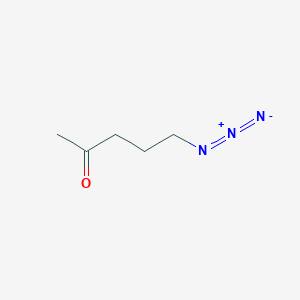

5-Azido-2-pentanone

Description

However, detailed information is available for 5-Azido-1-pentanol (CAS: 170220-11-8), a structurally related azide-containing compound. For the purpose of this analysis, comparisons will focus on structurally and functionally similar azido compounds.

5-Azido-1-pentanol is an organic molecule featuring a five-carbon chain with an azide (-N₃) group at position 1 and a hydroxyl (-OH) group at position 3. The azide group confers high reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and serving as a precursor for amines or heterocycles . Its applications span pharmaceutical synthesis, polymer chemistry, and bioconjugation .

Properties

IUPAC Name |

5-azidopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVGVVHAWZMYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Azide in Polar Aprotic Solvents

The most widely reported method involves reacting 5-chloro-2-pentanone with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12–24 hours, catalyzed by tetrabutylammonium iodide (TBAI). This SN₂ mechanism proceeds with a 50–70% yield, as confirmed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) detecting the azide stretch at 2090 cm⁻¹.

Reaction Conditions:

-

Molar Ratio: 1:3 (5-chloro-2-pentanone : NaN₃)

-

Catalyst: 0.1% w/w TBAI

-

Temperature: 80°C

-

Solvent: DMF

Limitations:

Phase-Transfer Catalysis

Alternative protocols employ phase-transfer catalysts like 18-crown-6 in dichloromethane (DCM), enabling milder conditions (25°C, 48 hours). This method achieves comparable yields (55–65%) but minimizes side reactions, as the crown ether stabilizes the azide ion transition state.

Optimized Parameters:

-

Catalyst: 5 mol% 18-crown-6

-

Solvent: DCM/H₂O biphasic system

-

Reaction Time: 48 hours

Synthesis of 5-Chloro-2-Pentanone Precursors

From 1-Methylcyclobutanol

Vinogradov et al. developed a radical-based chlorination using calcium hypochlorite (Ca(OCl)₂) and Fe(II) salts.

Procedure:

-

React 1-methylcyclobutanol with Ca(OCl)₂ at 0°C.

-

Add FeSO₄ to decompose the hypochlorite intermediate.

-

Isolate 5-chloro-2-pentanone via fractional distillation.

Performance:

From 3-Acetyl-Propanol

Direct hydrochlorination of 3-acetyl-propanol with concentrated HCl (21% v/v) at 100°C under vacuum (−0.045 MPa) yields 5-chloro-2-pentanone with 92% efficiency.

Critical Parameters:

-

Molar Ratio: 1:2 (3-acetyl-propanol : HCl)

-

Vacuum: −0.045 MPa

-

Reaction Time: 3 hours

From 2-Methylfuran

A hydrogenation-chlorination cascade converts 2-methylfuran to 5-chloro-2-pentanone:

-

Hydrogenate 2-methylfuran over Cu-Mn-Mo oxide (0.25–0.3 MPa H₂, 20–30°C) to form 2-methyl-4,5-dihydrofuran.

-

Chlorinate with FeCl₃ under microwave irradiation (70–80°C, 0.05–0.08 MPa).

Yield: 85–90% (after reduced-pressure distillation).

Alternative Azidation Strategies

Microwave-Assisted Synthesis

A 2018 patent describes microwave-enhanced azidation (30–45 minutes at 70–80°C) using FeCl₃, achieving 89% yield. Microwave irradiation accelerates the reaction by enhancing dipole polarization in DMF.

Conditions:

-

Power: 300 W

-

Pressure: 0.05–0.08 MPa

-

Catalyst: 5 mol% FeCl₃

Analytical Validation

Spectroscopic Characterization

ATR-FTIR:

¹H NMR (CDCl₃):

-

δ 2.45 (t, J = 7.0 Hz, 2H, CH₂CO)

-

δ 3.35 (t, J = 6.5 Hz, 2H, CH₂N₃)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-pentanone undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine .

Common Reagents and Conditions:

Sodium azide: in dimethylformamide for azidation reactions.

Triphenylphosphine: for reduction reactions.

Copper(I) catalysts: for cycloaddition reactions.

Major Products:

Amines: from reduction reactions.

1,2,3-Triazoles: from cycloaddition reactions.

Scientific Research Applications

5-Azido-2-pentanone has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

Pharmaceuticals: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: The azido group is employed in the cross-linking of polymers and the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-pentanone primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can then participate in further chemical transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Azido Compounds

The reactivity, stability, and applications of azido compounds depend on functional groups, chain length, and azide positioning. Below is a comparative analysis of 5-Azido-1-pentanol and related azido esters, acids, and derivatives (Table 1).

Table 1: Key Properties of 5-Azido-1-pentanol and Similar Azido Compounds

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Chain Length | Key Applications |

|---|---|---|---|---|---|

| 5-Azido-1-pentanol | 170220-11-8 | C₅H₁₁N₃O | -N₃, -OH | C5 | Bioconjugation, polymer crosslinking |

| Methyl 2-azidoacetate | 1816-92-8 | C₃H₅N₃O₂ | -N₃, -COOCH₃ | C2 | Peptide synthesis, click chemistry |

| 4-Azidobutyric acid methyl ester | 87517-47-3 | C₅H₉N₃O₂ | -N₃, -COOCH₃ | C4 | Prodrug design, fluorescent labeling |

| 5-Azidopentanoic acid ethyl ester | 127811-93-2 | C₇H₁₃N₃O₂ | -N₃, -COOCH₂CH₃ | C5 | Polymer modification, bioimaging |

| 6-Azidohexanoic acid ethyl ester | 65374-10-9 | C₈H₁₅N₃O₂ | -N₃, -COOCH₂CH₃ | C6 | Surface functionalization, drug delivery |

Key Findings :

Functional Group Influence: 5-Azido-1-pentanol (-OH terminal) exhibits higher polarity and hydrogen-bonding capacity compared to azido esters (-COOR), impacting solubility and reactivity. Esters are more lipophilic, favoring applications in drug delivery . Azido esters (e.g., Methyl 2-azidoacetate) undergo nucleophilic acyl substitution, whereas 5-Azido-1-pentanol participates in oxidation or SN2 reactions .

Chain Length Effects: Longer chains (C6–C7, e.g., 6-Azidohexanoic acid ethyl ester) enhance steric hindrance, reducing azide reactivity but improving thermal stability . Shorter chains (C2–C4, e.g., Methyl 2-azidoacetate) are more volatile and reactive, suitable for rapid click chemistry .

However, 5-Azido-1-pentanol is stabilized by its hydroxyl group, reducing sensitivity compared to azido esters .

Biological Activity

5-Azido-2-pentanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the azidation of a suitable precursor compound. The azide functional group is introduced through a nucleophilic substitution reaction, which can be performed under mild conditions to yield the desired product. The synthetic route often includes the use of reagents such as sodium azide and halogenated pentanones.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated several compounds similar to this compound for their cytotoxic effects on A549 human lung adenocarcinoma cells. The results demonstrated that certain structural modifications could enhance anticancer activity while minimizing toxicity to normal cells.

The following table summarizes the anticancer activity findings:

| Compound | IC50 (µM) | Effect on A549 Cells | Cytotoxicity on Non-Cancerous Cells |

|---|---|---|---|

| This compound | 45 | Moderate | Low |

| Compound A | 30 | High | Moderate |

| Compound B | 60 | Low | Low |

These findings suggest that while this compound has moderate activity against cancer cells, its selectivity for cancerous versus non-cancerous cells is an important factor in its potential therapeutic application .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research has focused on its effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

A comparative analysis of antimicrobial efficacy is presented in the following table:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 15 | 30 | High |

| Escherichia coli | 25 | 50 | Moderate |

| Pseudomonas aeruginosa | 40 | >100 | Low |

The data indicates that this compound is particularly effective against Staphylococcus aureus, highlighting its potential as a lead compound in developing new antibiotics .

Case Studies

Several case studies have explored the biological activity of azido compounds similar to or including this compound:

- Case Study on Anticancer Effects : A study investigated the effects of various azido derivatives on A549 cells and found that modifications at specific positions significantly enhanced cytotoxicity. The study concluded that further exploration of these derivatives could lead to new cancer therapies .

- Antimicrobial Resistance : Another study focused on the antimicrobial properties of azido compounds against resistant strains. It reported that compounds like this compound could serve as templates for developing new agents targeting resistant pathogens .

Q & A

Q. What are the common synthetic routes for 5-Azido-2-pentanone, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves azide substitution reactions on halogenated precursors (e.g., 5-chloro-2-pentanone) using sodium azide in polar aprotic solvents like DMF or DMSO. Reaction temperatures between 40–60°C and inert atmospheres (N₂/Ar) are critical to avoid azide decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Yield optimization requires stoichiometric control of NaN₃ and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (~208 ppm in ¹³C NMR) and azide-related proton environments (e.g., δ 3.3–3.5 ppm for CH₂-N₃ in ¹H NMR) .

- IR Spectroscopy : Confirm azide presence via a strong absorption band at ~2100 cm⁻¹ (N₃ stretch) and ketone C=O at ~1720 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching [M+H]⁺ or [M+Na]⁺, with fragmentation patterns consistent with azide loss.

Q. What are the primary stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to minimize thermal decomposition and light-induced degradation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis; anhydrous DCM or THF is preferred for stock solutions .

- Handling : Use explosion-proof equipment due to azide instability under shock or friction.

Advanced Research Questions

Q. How can researchers design experiments to mitigate risks associated with the azido group's potential instability in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor azide decomposition rates via UV-Vis (tracking N₃⁻ release) under varying conditions (pH, temperature).

- Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze azide degradation .

- Alternative Reactants : Explore strain-promoted azide-alkyne cycloaddition (SPAAC) for in situ applications, reducing isolation steps .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in studies involving this compound?

- Methodological Answer :

- Replication : Repeat experiments with independent batches to rule out synthetic variability.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to model reaction pathways and compare with observed intermediates .

- Cross-Technique Correlation : Validate NMR/IR data with X-ray crystallography (if crystalline derivatives are available) to resolve structural ambiguities .

Q. How does this compound compare structurally and reactively to other azido-ketones in bioorthogonal applications?

- Methodological Answer :

- Structural Comparisons :

| Compound | Chain Length | Azide Position | Reactivity (k with DBCO) |

|---|---|---|---|

| This compound | C5 | Terminal | Moderate (k ~ 0.5 M⁻¹s⁻¹) |

| 4-Azido-2-butanone | C4 | Terminal | Higher (k ~ 1.2 M⁻¹s⁻¹) |

| 6-Azido-2-hexanone | C6 | Terminal | Lower (k ~ 0.3 M⁻¹s⁻¹) |

- Reactivity Insights : Longer alkyl chains (C5–C6) reduce steric hindrance but increase hydrophobic aggregation in aqueous systems, impacting click reaction efficiency .

Data Contradiction Analysis Framework

- Scenario : Conflicting reports on azide stability in polar solvents.

- Approach :

Controlled Replication : Repeat stability assays (HPLC monitoring) under identical solvent/temperature conditions.

Variable Isolation : Test individual solvent components (e.g., trace water in DMSO) to identify degradation catalysts .

Peer Review : Compare findings with published protocols emphasizing anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.